

bis(4-methoxyphenyl) disulfide chemical properties and structure

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Compound of Interest

Compound Name: *Bis(4-methoxyphenyl) disulfide*

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An In-depth Technical Guide to **Bis(4-methoxyphenyl) disulfide**: Properties, Structure, and Applications

Introduction

Bis(4-methoxyphenyl) disulfide, also known as 4,4'-dithiodianisole, is a symmetrical aromatic disulfide that serves as a crucial building block and intermediate in organic synthesis. Its structure, featuring two methoxy-substituted phenyl rings linked by a disulfide bond, imparts a unique combination of stability, reactivity, and physicochemical properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core chemical properties, spectroscopic signature, synthesis, and applications, with a particular focus on its relevance in modern medicinal chemistry.

Section 1: Molecular Structure and Physicochemical Properties

The molecular architecture of **bis(4-methoxyphenyl) disulfide** is foundational to its chemical behavior. The molecule consists of two anisole (methoxyphenyl) units connected through a sulfur-sulfur single bond. The electron-donating nature of the para-methoxy groups influences the electron density of the aromatic rings and the reactivity of the disulfide linkage. The disulfide bond itself is not planar, exhibiting a dihedral angle that is a characteristic feature of such linkages.

Core Chemical and Physical Data

The fundamental properties of **bis(4-methoxyphenyl) disulfide** are summarized below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	5335-87-5	[1] [2]
Molecular Formula	C ₁₄ H ₁₄ O ₂ S ₂	[2] [3] [4]
Molecular Weight	278.39 g/mol	[1] [5]
Appearance	White to yellow or pale brown solid (crystals or powder)	[1] [4]
Melting Point	37-45 °C	[1] [4] [6]
Boiling Point	200 °C (at 3 mmHg)	[5] [6]
IUPAC Name	1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene	[4] [7]
SMILES	COc1ccc(SSc2ccc(OC)cc2)cc1	[1]
InChI Key	PZQGLCGLPMWYBT-UHFFFAOYSA-N	[1] [4]

Section 2: Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of a synthesized or procured compound. The following section details the key spectroscopic signatures of **bis(4-methoxyphenyl) disulfide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is highly symmetrical, reflecting the molecule's structure.

- A sharp singlet appears around δ 3.82 ppm, integrating to 6H, which is characteristic of the two equivalent methoxy ($-\text{OCH}_3$) groups.[8]
- The aromatic region displays a classic AA'BB' splitting pattern typical of para-substituted benzene rings. Two doublets are observed: one around δ 6.87 ppm (4H) for the protons ortho to the methoxy group and another around δ 7.31 ppm (4H) for the protons ortho to the sulfur atom.[8] The exact shifts can vary slightly depending on the solvent used (e.g., in DMSO-d₆, shifts are observed at δ 3.76, 6.94-6.96, and 7.38-7.42 ppm).[9]
- ¹³C NMR: The carbon spectrum further confirms the molecular symmetry, typically showing five distinct signals.
 - δ 55.3 ppm: The carbon of the methoxy group ($-\text{OCH}_3$).[8]
 - δ 114.7 ppm: The aromatic carbons ortho to the methoxy group.[8]
 - δ 127.4 ppm: The aromatic carbons ortho to the sulfur atom.[8]
 - δ 132.7 ppm: The ipso-carbon attached to the sulfur atom.[8]
 - δ 159.0 ppm: The ipso-carbon attached to the methoxy group.[8] (Note: Shifts recorded in DMSO-d₆ are δ 55.53, 115.23, 127.14, 132.31, and 159.92 ppm).[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key vibrational bands for **bis(4-methoxyphenyl) disulfide** include:

- $\sim 2956 \text{ cm}^{-1}$ and $\sim 2835 \text{ cm}^{-1}$: C-H stretching vibrations of the methyl groups.[9]
- $\sim 1590 \text{ cm}^{-1}$: C=C stretching of the aromatic rings.[9]
- $\sim 1249 \text{ cm}^{-1}$: Strong C–O stretching from the aryl-ether linkage of the methoxy group.[9]
- $\sim 658 \text{ cm}^{-1}$: C–S stretching vibration.[11]
- $\sim 560 \text{ cm}^{-1}$: S–S bending vibration, characteristic of the disulfide bond.[11]

Mass Spectrometry (MS)

In mass spectrometry, particularly under electron ionization (EI), disulfides can undergo characteristic fragmentation. While a direct spectrum is not presented, the analysis of disulfide-containing compounds often reveals cleavage of the S-S bond or the C-S bond. The disulfide linkage is often challenging to fragment without specific MS techniques, but its presence is confirmed by the molecular ion peak and isotopic pattern.[\[12\]](#)[\[13\]](#)

Section 3: Synthesis and Reactivity

The most direct and common route to synthesizing **bis(4-methoxyphenyl) disulfide** is through the oxidative coupling of its corresponding thiol, 4-methoxybenzenethiol. This transformation is readily achieved and can be performed using a wide variety of oxidizing agents, a testament to the ease with which thiols form disulfides.[\[10\]](#)

Experimental Protocol: Copper-Catalyzed Oxidation of 4-Methoxybenzenethiol

This protocol describes a robust method for synthesizing the title compound. The use of a heterogeneous copper catalyst is advantageous as it simplifies product workup and often leads to the disulfide as the sole oxidation product.[\[9\]](#)[\[10\]](#)

Step-by-Step Methodology:

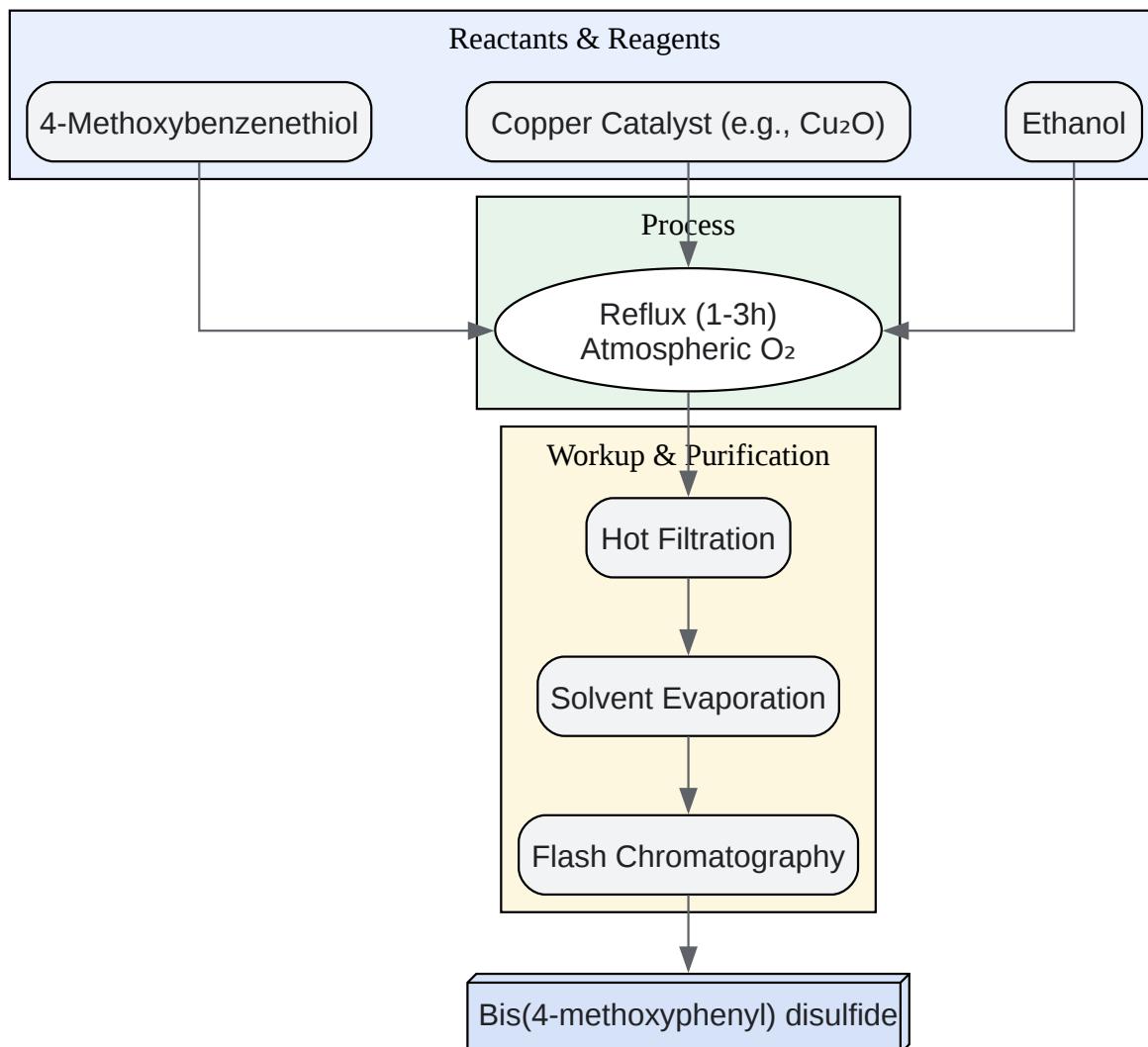
- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methoxybenzenethiol (1.0 g, ~7.2 mmol) in a suitable solvent such as ethanol or methyl isobutyl ketone (20-30 mL).
- **Catalyst Addition:** Add a heterogeneous copper catalyst (e.g., copper wire, copper(I) oxide, or copper(II) oxide). The choice of catalyst and solvent can influence reaction rates and yields.[\[10\]](#)
- **Reaction:** Stir the mixture and heat to reflux. The reaction can be performed in the open air, as atmospheric oxygen can facilitate the process, or under an inert atmosphere like nitrogen. [\[10\]](#) Monitor the reaction progress using thin-layer chromatography (TLC) until the starting thiol is consumed (typically 1-3 hours).

- **Workup and Isolation:** After completion, filter the hot reaction mixture to remove the catalyst.
- **Purification:** Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by flash chromatography on silica gel or by recrystallization to yield **bis(4-methoxyphenyl) disulfide** as a solid.[9]

Causality Behind Choices:

- **Solvent:** Polar solvents can increase the yield when using copper catalysts.[10]
- **Catalyst:** Copper and its oxides are effective dehydrogenative agents for thiols.[9][10] Copper(I) oxide has been shown to minimize the formation of disulfide byproducts in other reactions, but for direct synthesis, various copper forms are effective.[10]
- **Atmosphere:** While an inert atmosphere can be used, performing the reaction in air allows atmospheric oxygen to participate in the oxidation, potentially increasing the reaction rate. [10]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **bis(4-methoxyphenyl) disulfide**.

Key Reactivity

The central feature of **bis(4-methoxyphenyl) disulfide**'s reactivity is the disulfide bond. This bond can be readily cleaved by reducing agents to regenerate the parent thiol. This reversible

redox behavior is the cornerstone of its application in dynamic chemical systems and drug development.

Section 4: Applications in Research and Drug Development

The utility of **bis(4-methoxyphenyl) disulfide** extends beyond its role as a simple chemical. Its structure is relevant to several areas of advanced research.

Intermediate in Pharmaceutical Synthesis

Sulfur-containing functional groups are present in a significant number of FDA-approved drugs. [14] **Bis(4-methoxyphenyl) disulfide** serves as a stable and reliable precursor for introducing the 4-methoxyphenylthio moiety into more complex molecular scaffolds. Its applications include the synthesis of potential antileukotrienic and antiplatelet agents.[9]

Building Block for Redox-Responsive Systems

In drug development, particularly in targeted drug delivery, there is immense interest in creating molecules that respond to specific biological environments. The disulfide bond is a key functional group for this purpose. It is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment (e.g., high concentrations of glutathione). This property is exploited to design:

- Prodrugs: An active drug can be linked via a disulfide bond to a carrier molecule, rendering it inactive until it reaches the target cell where the bond is cleaved, releasing the drug.[5]
- Drug Delivery Vehicles: Disulfide bonds can be incorporated as cross-linkers in nanoparticles or hydrogels. These delivery systems will disassemble and release their payload in a reducing environment.

The methoxy-substituted aromatic structure of this specific disulfide can enhance solubility and stability within these complex systems.[5]

Precursor for Functional Materials

Beyond pharmaceuticals, **bis(4-methoxyphenyl) disulfide** and its derivatives are used in the preparation of functional materials and as ligands in catalysis.^[5] For instance, related structures have been investigated for their potential as selective estrogen receptor modulators (SERMs), highlighting the versatility of this chemical scaffold in interacting with biological targets.^[15]

Conclusion

Bis(4-methoxyphenyl) disulfide is a compound of significant utility, underpinned by its well-defined structure and predictable reactivity. For researchers and drug developers, it represents more than just a synthetic intermediate; it is a gateway to creating sophisticated, environmentally-responsive systems. A thorough understanding of its properties, spectroscopic fingerprints, and synthesis, as detailed in this guide, is essential for leveraging its full potential in the laboratory and beyond.

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